ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is a synthetic organic compound, widely utilized for its notable pharmacological properties. It is a complex molecule composed of multiple functional groups, each contributing to its overall reactivity and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions, incorporating standard organic synthetic techniques. The preparation often starts with the formation of the azepan-1-ylmethyl group via reductive amination of a corresponding ketone or aldehyde. The subsequent steps include coupling this intermediate with 5-methoxy-4-oxopyridin-1(4H)-yl and ultimately introducing the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts depend on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the lab-based synthetic routes. Processes are optimized for cost-effectiveness, safety, and efficiency, often utilizing automated reactors and continuous-flow systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate can participate in various chemical reactions, including:
Oxidation: Where the methoxy group can be oxidized to a hydroxyl or carbonyl group under suitable conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using hydride reagents.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Reagents such as sodium borohydride (NaBH4) for reductions, Jones reagent for oxidation, and various nucleophiles for substitution reactions are commonly employed. Reaction conditions may vary, but typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Products from these reactions vary depending on the reactants and conditions used. For instance, oxidation of the methoxy group may yield a hydroxy derivative, while nucleophilic substitution can introduce different functional groups into the pyridine ring.
Scientific Research Applications
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate has significant applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of molecular interactions due to its multi-functional structure.
Medicine: Investigated for its potential therapeutic effects, especially in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, often involving binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecules, affecting their activity and function. Pathways involved typically include those related to metabolic processes and signal transduction.
Comparison with Similar Compounds
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Similar compounds may include derivatives where functional groups are altered or replaced, leading to variations in their reactivity and application. Examples of such compounds are:
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-hydroxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.
Ethyl 4-({[2-(morpholin-4-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.
Each of these compounds, while structurally similar, has unique characteristics that make them suitable for different applications in scientific research and industrial production.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-3-32-24(30)18-8-10-19(11-9-18)25-23(29)17-27-16-22(31-2)21(28)14-20(27)15-26-12-6-4-5-7-13-26/h8-11,14,16H,3-7,12-13,15,17H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBZRYXCBHVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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